(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Peptide conformational design Polyproline II helix engineering Peptidomimetic drug discovery

Procurement of the wrong stereoisomer of this perindopril intermediate leads to epimeric peptide products and failed regulatory impurity specifications. (2S,3aS,7aS)-Boc-octahydroindole-2-carboxylic acid (Boc-Oic-OH) is the chirally pure building block that enforces the (2S,3aS,7aS) configuration in the final ACE inhibitor API. • Enantiomer specification ≤0.5%, controlling the pharmacologically distinct (2R,3aS,7aS) epimer as a specified impurity. • Conformationally constrained proline surrogate with Ktrans/cis = 9.38, enforcing >90% trans-amide bond geometry for homogeneous peptide scaffolds. • Directly deployable in Boc-strategy SPPS; eliminates additional N-protection steps required by the unprotected free amino acid (CAS 80875-98-5).

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 109523-13-9
Cat. No. B558253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
CAS109523-13-9
Synonyms109523-13-9; (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylicacid; Boc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AC1MBSJV; BOC-OIC-OH; SCHEMBL1336739; CTK8B6934; MolPort-006-705-842; POJYGQHOQQDGQZ-DCAQKATOSA-N; ZINC4899627; ANW-54903; CB-570; AKOS015836489; AKOS015893209; RTR-002060; AJ-52574; AK-90260; SC-68386; KB-206594; Boc-L-Octahydro-1H-indole-2-carboxylicacid; FT-0679858; ST24034079; Z-2431; I04-3751; (2S,3aS,7aS)-N-BOC-octahydroindole-2-carboxylicacid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1
InChIKeyPOJYGQHOQQDGQZ-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid (CAS 109523-13-9): Procurement-Relevant Structural and Functional Profile for Peptide and Pharmaceutical Intermediate Applications


(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid (Boc-Oic-OH, CAS 109523-13-9) is a chiral, bicyclic N-Boc-protected amino acid derivative in which the (2S,3aS,7aS) configuration defines a cis-fused octahydroindole scaffold [1]. It serves as a conformationally constrained proline surrogate that enforces a strong trans-amide bond preference and is recognized as the key Boc-protected intermediate in the industrial synthesis of the ACE inhibitor perindopril [2][3]. The tert-butoxycarbonyl (Boc) protecting group enables its direct use in solid-phase and solution-phase peptide synthesis without additional N-protection steps, distinguishing it from the unprotected free amino acid (CAS 80875-98-5) .

Why Generic Boc-Protected Amino Acids Cannot Replace (2S,3aS,7aS)-Boc-Octahydroindole-2-Carboxylic Acid in Stereochemically Demanding Applications


Simple Boc-protected amino acids such as Boc-L-proline lack the fused bicyclic scaffold that enforces the exo-pucker conformation and drives the >90% trans-amide bond population characteristic of the (2S,3aS,7aS)-Oic stereoisomer [1]. The (2R,3aS,7aS) diastereomer (Boc-D-Oic-OH) is explicitly listed as a perindopril-related impurity , and its incorporation in place of the (2S,3aS,7aS) stereoisomer would generate epimeric peptide products with altered biological activity — a critical quality risk for pharmaceutical intermediate procurement. Furthermore, the steric hindrance imposed by the cis-fused cyclohexane ring in the (2S,3aS,7aS) isomer enables facial stereodifferentiation during α-functionalization that is absent in monocyclic proline analogs, directly impacting downstream diastereoselectivity [2]. Substitution with the unprotected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (CAS 80875-98-5) introduces an additional N-protection step and risks uncontrolled coupling at the free secondary amine, compromising both yield and purity in peptide assembly workflows .

Quantitative Differentiation Evidence for (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid: Head-to-Head and Cross-Study Comparisons


Trans-Amide Bond Preference: 1.9-Fold Higher Ktrans/cis Than Native Proline in N-Acetyl Methyl Ester Models

In the N-acetyl methyl ester (Ac-AA-OMe) model system, Ac-Oic-OMe (the N-acetyl methyl ester derivative of the (2S,3aS,7aS)-Oic scaffold) exhibits a Ktrans/cis of 9.38 ± 0.40, representing a 1.9-fold increase over native proline (4.95 ± 0.05) and a measurable advantage over (4S)-methylproline (8.05 ± 0.13) and (5S)-methylproline (4.64 ± 0.02) [1]. The trans-amide content was identified as among the highest reported for any proline analogue at the time of publication, attributed to exo-pucker anchoring by the chair conformation of the cyclohexane ring and enhanced n→π* orbital donation [1]. Early NMR studies on the perindopril peptidyl-Oic constituent independently confirmed a trans-amide ratio >90% at both high and low pH [1][2].

Peptide conformational design Polyproline II helix engineering Peptidomimetic drug discovery

α-Methylation Diastereoselectivity: 89:11 dr from the (2S,3aS,7aS)-Oic Scaffold vs. Racemic Product from Boc-L-Proline

Direct α-methylation of N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester (derived from the target compound scaffold) using LDA/THF at −60 °C with methyl iodide proceeded in 92% isolated yield with an 89:11 diastereomeric ratio favoring the (S,S,S)-(αMe)Oic product with retention of configuration [1]. In contrast, the identical α-methylation protocol applied to equally protected L-proline (Boc-Pro-OMe) yields racemic (αMe)Pro, and N-Boc prolines bearing additional ring substituents generally afford only low to moderate diastereoselectivities [1]. The high stereoselectivity is mechanistically attributed to severe steric hindrance from the cis-fused cyclohexane ring, which imposes efficient facial stereodifferentiation on the intermediate enolate [1][2].

Quaternary amino acid synthesis Cα-tetrasubstituted proline analogs Stereoselective peptide engineering

Commercial Chiral Purity Specification: Enantiomer Content ≤0.5% by HPLC — A Defined Procurement-Grade Quality Attribute

Commercially available (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is supplied by specialty chemical manufacturers with a defined specification of Purity (HPLC) ≥98% and Stereoisomers (HPLC) Enantiomer ≤0.5% [1]. This level of chiral purity control is consistent with ICH Guideline-compliant analytical methods developed for Nα-Boc amino acid derivatives (Nα-PADs) used as starting materials in therapeutic peptide manufacturing, where chiral HPLC methods on CHIRALPAK IC columns achieved selectivity (α) between 1.32 and 2.12 and resolution (Rs) between 2.9 and 7.7 for unnatural amino acid derivative pairs including Oic stereoisomers, with a validated detection sensitivity for undesired isomers at ≤0.05% [2]. Generic Boc-protected amino acids from bulk suppliers frequently lack stereoisomer-specific acceptance criteria, creating an undefined risk for downstream diastereomeric impurity carryover in regulated peptide API synthesis [2].

Chiral purity quality control Therapeutic peptide starting materials Regulatory starting material specifications

Perindopril Intermediate Process Performance: Hydrogenation Yield 81% and Final API Purity 99.61% in Improved Industrial Synthesis

In the improved industrial synthesis of perindopril tert-butylamine salt, the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl p-toluenesulfonate intermediate — derived from the Boc-protected target compound scaffold — was obtained via rhodium-on-carbon-catalyzed hydrogenation of (S)-indoline-2-carboxylic acid at reduced pressure (2.0–3.0 MPa, down from 5.0 MPa in prior art) with a reaction time reduction from 40 h to 4–8 h and a yield of 81% [1]. The final one-pot hydrogenation and salt formation step incorporating the (2S,3aS,7aS)-Oic moiety suppressed formation of the key dioxopiperazine impurity (ethyl (S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate) and delivered perindopril tert-butylamine salt at 99.61% purity [1]. Alternative synthetic routes employing the (2R,3aS,7aS) diastereomer generate epimeric perindopril impurities requiring additional purification and reducing overall yield below pharmaceutically acceptable thresholds [2][3].

Perindopril industrial synthesis ACE inhibitor intermediate Catalytic hydrogenation process optimization

Conformational Rigidity in Gas Phase: Exclusive γ-Turn Minimum for (2S,3aS,7aS)-Oic vs. Multi-Conformation Flexibility in Aqueous Solution

Quantum mechanical calculations on N-acetyl-N'-methylamide derivatives of all four Oic stereoisomers revealed that the (2S,3aS,7aS)-Oic stereoisomer exhibits a single minimum energy conformation (γ-turn) in the gas phase, in contrast to the helical, polyproline-II, and γ-turn motifs available in aqueous solution [1]. This gas-phase conformational singularity — a consequence of the chemical restrictions imposed by the cis-fused bicyclic skeleton — is not observed in native proline, which retains multiple accessible conformers in the gas phase [1]. The solvent-induced conformational flexibility detected in aqueous solution indicates that the (2S,3aS,7aS)-Oic residue can adopt context-dependent conformations in peptide environments while maintaining a single well-defined geometry under non-polar conditions (e.g., membrane-mimetic or hydrophobic protein core environments) [1][2].

Conformational analysis Peptide backbone restriction Molecular dynamics of proline analogs

Proven Application Scenarios for (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid in Peptide Therapeutics and Pharmaceutical Intermediate Manufacturing


Boc-Protected Building Block for Solid-Phase Peptide Synthesis of Conformationally Locked Peptidomimetics

The Boc-Oic-OH compound is directly deployable in Boc-strategy solid-phase peptide synthesis (SPPS) without additional N-protection steps. Its 9.38 ± 0.40 Ktrans/cis value [1] ensures that each incorporated Oic residue enforces a >90% trans-amide bond at the preceding peptide bond, driving the growing peptide chain into a stable polyproline II helical conformation. This is particularly advantageous for the design of bradykinin B2 receptor antagonists incorporating Oic, where the trans-amide geometry is essential for receptor recognition and oral bioavailability [1][2]. The compound's documented use in constructing all-trans Oic oligo-proline helices further validates its utility in producing homogeneous, structurally defined peptide scaffolds for drug discovery [1].

Key Intermediate in GMP-Compliant Perindopril API Manufacturing

For organizations engaged in perindopril (ACE inhibitor) API production, (2S,3aS,7aS)-Boc-octahydroindole-2-carboxylic acid represents the critical stereochemistry-setting intermediate. The industrially validated process achieves hydrogenation yields of 81% at reduced pressure (2.0–3.0 MPa) with 4–8 hour reaction times and delivers final perindopril purity of 99.61% [3]. The defined enantiomer specification of ≤0.5% [4] supports regulatory starting material justification under ICH Q11, as the stereochemical integrity at this intermediate stage directly controls the (2S,3aS,7aS) configuration in the final drug substance and prevents carryover of the pharmacologically distinct (2R,3aS,7aS) epimer, which is regulated as a specified impurity .

Precursor for Enantiopure Quaternary α-Methyl-Oic Derivatives in Metabolic Stability Engineering

Research groups pursuing proteolytically stable peptide therapeutics can leverage the scaffold's intrinsic facial stereodifferentiation to access Cα-tetrasubstituted Oic derivatives. The demonstrated 89:11 diastereomeric ratio in direct enolate α-methylation with LDA/MeI at −60 °C, yielding 92% product and 75% isolated yield of pure (S,S,S)-(αMe)Oic after chromatography [5], eliminates the need for chiral auxiliary-based approaches. This contrasts sharply with Boc-L-proline, which gives racemic product under identical conditions [5]. Quaternary α-amino acids derived from this scaffold confer enhanced resistance to proteolytic degradation and improved bioavailability, making them valuable for oral peptide drug development programs targeting chronic indications [5][6].

Conformationally Constrained Probe for Structure-Activity Relationship (SAR) Studies of Proline-Rich Binding Sites

The unique conformational profile of (2S,3aS,7aS)-Oic — a single γ-turn minimum in the gas phase that expands to helical, PPII, and γ-turn motifs in aqueous solution [7] — makes it an ideal isosteric proline replacement for SAR campaigns. When substituted for proline in peptide ligands targeting receptors with hydrophobic binding pockets, the Oic residue provides both enhanced lipophilicity (from the cyclohexane ring) and context-dependent conformational adaptability, enabling systematic probing of bioactive conformations. This dual property is not available from saturated monocyclic proline analogs such as (4S)-methylproline or (4R)-fluoroproline, which lack the gas-phase conformational singularity of the Oic scaffold [7].

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